molecular formula C9H10ClN B12815946 4-Chloro-2-cyclopropyl-6-methylpyridine

4-Chloro-2-cyclopropyl-6-methylpyridine

Cat. No.: B12815946
M. Wt: 167.63 g/mol
InChI Key: ZXVGKUIBCJQYPH-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-methylpyridine is a substituted pyridine derivative featuring a chloro group at position 4, a cyclopropyl group at position 2, and a methyl group at position 4. The pyridine core provides aromatic stability, while the substituents modulate electronic and steric properties, influencing reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

4-chloro-2-cyclopropyl-6-methylpyridine

InChI

InChI=1S/C9H10ClN/c1-6-4-8(10)5-9(11-6)7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

ZXVGKUIBCJQYPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C2CC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-6-methylpyridine can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-6-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Formation of 4-amino-2-cyclopropyl-6-methylpyridine.

    Oxidation: Formation of this compound-3-carboxylic acid.

    Reduction: Formation of 4-chloro-2-cyclopropyl-6-methylpiperidine.

Scientific Research Applications

4-Chloro-2-cyclopropyl-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyclopropyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine and Pyrimidine Families

The compound shares structural similarities with other chloro-substituted heterocycles. Below is a comparative analysis based on substituent patterns, heterocycle type, and inferred applications (Table 1).

Table 1: Key Structural and Functional Comparisons
Compound Name Heterocycle Substituents Key Features and Applications
4-Chloro-2-cyclopropyl-6-methylpyridine Pyridine Cl (C4), cyclopropyl (C2), methyl (C6) High steric demand from cyclopropyl; potential use in asymmetric catalysis or kinase inhibitors .
4-Chloro-5-fluoro-2-methylpyridine Pyridine Cl (C4), F (C5), methyl (C2) Enhanced lipophilicity due to fluorine; explored in agrochemicals .
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Cl (C2), methyl (C6), carboxylic acid (C4) Carboxylic acid enables conjugation; used in nucleoside analog synthesis .
6-Chloro-4-hydroxypyrimidine Pyrimidine Cl (C6), hydroxyl (C4) Hydroxyl group facilitates hydrogen bonding; intermediate in antiviral drug development .

Electronic and Steric Effects

  • Chloro Substituent : The electron-withdrawing chloro group in all compounds reduces electron density at the aromatic ring, directing electrophilic substitution to specific positions. However, its position (C4 in pyridines vs. C2/C6 in pyrimidines) alters regioselectivity .
  • Cyclopropyl vs.
  • Pyridine vs. Pyrimidine : Pyrimidines (with two nitrogen atoms) exhibit lower basicity than pyridines, affecting solubility and binding affinity in biological systems .

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